Linderane

Übersicht

Beschreibung

Linderane is a naturally occurring sesquiterpenoid compound isolated from the roots of Lindera aggregata, a traditional Chinese medicinal plant. It is known for its diverse pharmacological properties, including anti-inflammatory, analgesic, and antibacterial effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Linderane can be synthesized through various organic reactions. One common method involves the reaction of phenol with an acid anhydride or the reaction of a ketone with a carboxylic acid anhydride . These reactions typically require specific catalysts and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves extraction from the roots of Lindera aggregata. The extraction process includes solvent extraction using organic solvents such as ethanol, followed by purification through techniques like column chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Linderane undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Metabolic Disorders

Linderane's ability to inhibit gluconeogenesis suggests its potential application in managing conditions related to glucose metabolism. Studies have shown that it can ameliorate metabolic disorders by improving insulin sensitivity and reducing blood glucose levels in animal models .

Pain Management

Recent research highlights this compound's analgesic properties. In a study involving complete Freund's adjuvant-induced inflammatory pain models, this compound was found to alleviate pain and anxiety while reducing inflammatory cytokine release and microglial activation . This positions this compound as a candidate for developing new analgesic therapies.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory effects, making it relevant for conditions characterized by chronic inflammation. Its ability to modulate immune responses through cytokine regulation opens avenues for therapeutic interventions in inflammatory diseases .

Case Studies

Wirkmechanismus

Linderane exerts its effects through multiple mechanisms:

Activation of Cannabinoid 2 Receptor: This compound binds to the cannabinoid 2 receptor, which plays a crucial role in regulating pain and inflammation.

Inhibition of Cytochrome P450 2C9: This compound acts as an irreversible inhibitor of cytochrome P450 2C9, affecting drug metabolism and interactions.

Suppression of Hepatic Gluconeogenesis: This compound inhibits the cAMP/PKA/CREB pathway through indirect activation of phosphodiesterase 3, reducing gluconeogenesis in the liver.

Vergleich Mit ähnlichen Verbindungen

Linderane is unique among sesquiterpenoids due to its specific pharmacological properties and molecular structure. Similar compounds include:

Chrysophanol: Known for its anti-inflammatory and anticancer properties.

Shionone: Exhibits anti-inflammatory and antioxidant effects.

Emodin: Possesses anti-inflammatory, anticancer, and antimicrobial activities

This compound stands out due to its multifaceted mechanisms of action and broad range of applications in scientific research and industry.

Eigenschaften

CAS-Nummer |

13476-25-0 |

|---|---|

Molekularformel |

C15H16O4 |

Molekulargewicht |

260.28 g/mol |

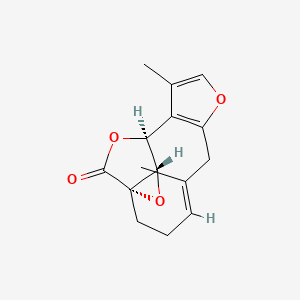

IUPAC-Name |

(1S)-5,10-dimethyl-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-4,7(11),9-trien-15-one |

InChI |

InChI=1S/C15H16O4/c1-8-4-3-5-15-13(19-15)12(18-14(15)16)11-9(2)7-17-10(11)6-8/h4,7,12-13H,3,5-6H2,1-2H3/t12?,13?,15-/m0/s1 |

InChI-Schlüssel |

KBMSVODXFLAQNJ-PIMMBPRGSA-N |

SMILES |

Cc1c([C@H]2[C@H]3C(CC/C=C(C)/C4)(C(O2)=O)O3)c4oc1 |

Isomerische SMILES |

CC1=CCC[C@@]23C(O2)C(C4=C(C1)OC=C4C)OC3=O |

Kanonische SMILES |

CC1=CCCC23C(O2)C(C4=C(C1)OC=C4C)OC3=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

LDR cpd linderane |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Linderane in inhibiting gluconeogenesis?

A1: this compound inhibits hepatic gluconeogenesis by indirectly activating phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic AMP (cAMP). [] This activation occurs through the extracellular regulated protein kinase 1/2 (ERK1/2) and signal transducer and activator of transcription 3 (STAT3) pathways. []

Q2: How does this compound's effect on the cAMP pathway impact gene expression related to gluconeogenesis?

A2: By activating PDE3 and reducing cAMP levels, this compound inhibits the phosphorylation of cAMP-response element-binding protein (CREB). [] This, in turn, suppresses the expression of key gluconeogenic genes, phosphoenolpyruvate carboxykinase (Pck1) and glucose-6-phosphatase (G6pc). []

Q3: What role does the cannabinoid 2 receptor (CB2R) play in this compound's analgesic effects?

A3: this compound exhibits analgesic and anti-anxiety effects, potentially by binding to CB2R. [] These effects are thought to be mediated through the restoration of M2 polarization in microglia within the anterior cingulate cortex (ACC), a brain region involved in pain and emotional processing. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H18O3, and its molecular weight is 246.29 g/mol. [, ]

Q5: What spectroscopic techniques have been used to elucidate the structure of this compound and its derivatives?

A5: Various spectroscopic techniques have been employed to elucidate the structures of this compound and its derivatives, including Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Electronic Circular Dichroism (ECD). [, , , ]

Q6: What analytical methods are commonly used for the detection and quantification of this compound in plant materials or extracts?

A7: High-performance liquid chromatography (HPLC) coupled with various detectors, such as ultraviolet (UV) detectors or mass spectrometry (MS), is widely used for the analysis of this compound. [, , , , , , , ]

Q7: How is the quality of Lindera aggregata extracts controlled with respect to this compound content?

A8: Quality control of Lindera aggregata extracts often involves setting standards for this compound content, determined through validated analytical methods like HPLC. [] Thin-layer chromatography (TLC) is also employed for the identification of Lindera aggregata based on characteristic compound profiles. []

Q8: Has this compound demonstrated efficacy in any in vivo models of disease?

A10: this compound demonstrated beneficial effects on glucose and lipid metabolism in ob/ob mice, a model for obesity and type 2 diabetes. [] It also showed analgesic and anti-anxiety effects in a mouse model of complete Freund's adjuvant (CFA)-induced inflammatory pain. [] Additionally, this compound, along with other sesquiterpene lactones from Lindera aggregata, showed hepatoprotective activity against H2O2-induced oxidative damage in HepG2 cells. []

Q9: What is known about the safety profile and potential toxicity of this compound?

A9: While this compound has shown promising bioactivities in preclinical studies, comprehensive toxicological data is limited in the provided research. Further studies are needed to thoroughly evaluate its safety profile for potential therapeutic applications.

Q10: Does this compound interact with any drug-metabolizing enzymes?

A12: this compound acts as a mechanism-based inactivator of CYP2C9, a key enzyme involved in the metabolism of various drugs. [] This interaction can potentially lead to drug-drug interactions. [, ]

Q11: Are there known drug interactions associated with the use of this compound?

A13: Given its inhibitory effect on CYP2C9, this compound has the potential to interact with drugs that are substrates of this enzyme, such as diclofenac, tolbutamide, and warfarin. [] Co-administration of this compound with these drugs might alter their pharmacokinetic properties and lead to potential adverse effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.